molecular formula C19H16ClN5O4 B4936458 8-[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]-5-nitroquinoline CAS No. 5770-15-0

8-[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]-5-nitroquinoline

Cat. No. B4936458
CAS RN: 5770-15-0
M. Wt: 413.8 g/mol
InChI Key: BEFRGOUBCLLNFV-UHFFFAOYSA-N
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Description

8-[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]-5-nitroquinoline, also known as CNQX, is a potent antagonist of the ionotropic glutamate receptors, specifically the AMPA and kainate receptors. CNQX is a synthetic compound that has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.

Mechanism of Action

8-[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]-5-nitroquinoline acts as a competitive antagonist of the AMPA and kainate receptors, which are ionotropic glutamate receptors that play a critical role in synaptic transmission and plasticity. By blocking these receptors, 8-[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]-5-nitroquinoline inhibits the excitatory neurotransmission mediated by glutamate, leading to a decrease in neuronal activity.
Biochemical and Physiological Effects:
8-[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]-5-nitroquinoline has been shown to have a variety of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), a process that underlies learning and memory. It also has been shown to protect against excitotoxicity, a process that occurs when excessive glutamate release leads to neuronal damage and death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 8-[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]-5-nitroquinoline in lab experiments is its high potency and selectivity for the AMPA and kainate receptors, which allows for precise manipulation of glutamate-mediated synaptic transmission. However, one limitation is that it does not block all subtypes of AMPA and kainate receptors, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research involving 8-[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]-5-nitroquinoline, including the development of more potent and selective antagonists for the AMPA and kainate receptors, the investigation of the role of glutamate receptors in neurodegenerative diseases, and the exploration of the therapeutic potential of glutamate receptor modulation for the treatment of various neurological disorders.

Synthesis Methods

8-[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]-5-nitroquinoline can be synthesized using a multistep process involving the reaction of 2-chloro-4-nitroaniline with piperazine, followed by the reaction of the resulting product with 5-nitroanthranilic acid. The final product is then purified using column chromatography.

Scientific Research Applications

8-[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]-5-nitroquinoline has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has been used to investigate the mechanisms of synaptic plasticity, learning and memory, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

8-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-5-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O4/c20-15-12-13(24(26)27)3-4-17(15)22-8-10-23(11-9-22)18-6-5-16(25(28)29)14-2-1-7-21-19(14)18/h1-7,12H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFRGOUBCLLNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386627
Record name ST50240570
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-5-nitroquinoline

CAS RN

5770-15-0
Record name ST50240570
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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